N-Benzyl-3,5-dimethoxyaniline
CAS No.: 207340-90-7
Cat. No.: VC11683924
Molecular Formula: C15H17NO2
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 207340-90-7 |
|---|---|
| Molecular Formula | C15H17NO2 |
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | N-benzyl-3,5-dimethoxyaniline |
| Standard InChI | InChI=1S/C15H17NO2/c1-17-14-8-13(9-15(10-14)18-2)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 |
| Standard InChI Key | NPKYYJGDHWBTSU-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)NCC2=CC=CC=C2)OC |
| Canonical SMILES | COC1=CC(=CC(=C1)NCC2=CC=CC=C2)OC |
Introduction
Chemical Identity and Structural Features
N-Benzyl-3,5-dimethoxyaniline belongs to the class of benzyl-substituted anilines, characterized by a benzene ring substituted with two methoxy groups and a benzylamine moiety. Key identifiers include:
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Molecular Formula:
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Synonyms: N-Benzyl-3,5-dimethoxyaniline, N-(3,5-dimethoxyphenyl)benzenemethanamine, Benzyl-(3,5-dimethoxy-phenyl)-amine .
The compound’s structure combines electron-donating methoxy groups with the benzyl group, influencing its reactivity in electrophilic substitution and hydrogenation reactions. The methoxy groups at the 3- and 5-positions create a symmetric substitution pattern, potentially enhancing crystallinity and stability .
Synthesis and Industrial Preparation
Quaternary Ammonium Salt Intermediate Route
A patented synthesis route for structurally related N-benzyl piperidine derivatives involves the formation of a quaternary ammonium salt intermediate . While this method specifically describes N-benzyl-3-piperidinol, analogous steps may apply to N-benzyl-3,5-dimethoxyaniline:
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Reaction of 3-Hydroxy Pyridine with Benzyl Chloride:
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Catalytic Hydrogenation:
This method emphasizes cost-effectiveness and scalability, with reported yields exceeding 85% for related compounds .
Alternative Reduction Pathways
3,5-Dimethoxybenzylamine (CAS 34967-24-3), a structurally similar compound, is synthesized via LiAlH reduction of 3,5-dimethoxybenzaldoxime . Adapting this approach for N-benzyl-3,5-dimethoxyaniline could involve:
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Reductive Amination: Reacting 3,5-dimethoxybenzaldehyde with benzylamine in the presence of a reducing agent like sodium cyanoborohydride .
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Yield Optimization: Adjusting stoichiometry and solvent polarity to favor imine formation and subsequent reduction .
Physicochemical Properties
Key properties of N-benzyl-3,5-dimethoxyaniline, derived from computational and experimental data, include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 243.301 g/mol | |
| LogP (Partition Coeff.) | 3.39 | |
| Polar Surface Area | 30.49 Ų | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
The compound’s moderate LogP suggests balanced lipophilicity, suitable for permeating biological membranes, while its polar surface area indicates potential solubility in polar aprotic solvents .
Future Research Directions
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